molecular formula C14H19N5O3 B6085818 N-{4-[(E)-N''-NITROCARBAMIMIDAMIDO]PHENYL}CYCLOHEXANECARBOXAMIDE

N-{4-[(E)-N''-NITROCARBAMIMIDAMIDO]PHENYL}CYCLOHEXANECARBOXAMIDE

Cat. No.: B6085818
M. Wt: 305.33 g/mol
InChI Key: UHPSCWWYFLJPAO-UHFFFAOYSA-N
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Description

N-{4-[(E)-N’'-NITROCARBAMIMIDAMIDO]PHENYL}CYCLOHEXANECARBOXAMIDE is a complex organic compound with a unique structure that includes a nitrocarbamimidamido group attached to a phenyl ring, which is further connected to a cyclohexanecarboxamide moiety

Properties

IUPAC Name

N-[4-[[(E)-N'-nitrocarbamimidoyl]amino]phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3/c15-14(18-19(21)22)17-12-8-6-11(7-9-12)16-13(20)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,16,20)(H3,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPSCWWYFLJPAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)NC(=N[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)N/C(=N/[N+](=O)[O-])/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(E)-N’'-NITROCARBAMIMIDAMIDO]PHENYL}CYCLOHEXANECARBOXAMIDE typically involves multiple steps One common method starts with the preparation of the nitrocarbamimidamido intermediate, which is then reacted with a phenyl derivativeThe reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(E)-N’'-NITROCARBAMIMIDAMIDO]PHENYL}CYCLOHEXANECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .

Scientific Research Applications

N-{4-[(E)-N’'-NITROCARBAMIMIDAMIDO]PHENYL}CYCLOHEXANECARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-{4-[(E)-N’'-NITROCARBAMIMIDAMIDO]PHENYL}CYCLOHEXANECARBOXAMIDE exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of succinate dehydrogenase, leading to disruption of cellular respiration in fungi .

Comparison with Similar Compounds

Similar Compounds

  • N-Phenylcyclohexanecarboxamide
  • N-(4-Methyl-1-piperazinyl)phenylcyclohexanecarboxamide
  • N-(4-{[2-(2,4-dihydroxybenzylidene)hydrazino]carbonyl}phenyl)cyclohexanecarboxamide

Uniqueness

N-{4-[(E)-N’'-NITROCARBAMIMIDAMIDO]PHENYL}CYCLOHEXANECARBOXAMIDE is unique due to its specific nitrocarbamimidamido group, which imparts distinct chemical and biological properties. This makes it particularly valuable for applications where other similar compounds may not be as effective .

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